molecular formula C6H10O3 B1337467 2-Formylpropionic Acid Ethyl Ester CAS No. 27772-62-9

2-Formylpropionic Acid Ethyl Ester

Cat. No. B1337467
CAS RN: 27772-62-9
M. Wt: 130.14 g/mol
InChI Key: VVCYNVCCODBCOE-UHFFFAOYSA-N
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Description

2-Formylpropionic Acid Ethyl Ester is a chemical compound that is related to the family of propionic acid esters. It is an organic molecule that contains a formyl group attached to the alpha position of propionic acid, with an ethyl ester moiety. This compound is of interest in the field of organic chemistry due to its potential applications in the synthesis of optically active pharmaceuticals and other organic molecules.

Synthesis Analysis

The synthesis of related compounds, such as optically active 2-phenylpropionic acids or esters, has been achieved through catalytic enantioselective protonation in the Michael addition of benzenethiol to 2-phenylacrylates. This method has been successfully applied in the asymmetric synthesis of (S)-Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). The process involves the use of a catalyst to achieve the desired stereochemistry in the final product .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-Formylpropionic Acid Ethyl Ester is not detailed in the provided papers, the structure can be inferred from the name. It would consist of a two-carbon propionic acid backbone with a formyl group (CHO) at the alpha position and an ethyl ester (COOC2H5) substituent. The molecular structure of such compounds is typically confirmed using spectroscopic methods such as Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) .

Chemical Reactions Analysis

The chemical reactions involving compounds like 2-Formylpropionic Acid Ethyl Ester often include esterification, reduction, and various addition reactions. The Michael addition, as mentioned earlier, is a key reaction for the synthesis of related compounds, where a nucleophile such as benzenethiol adds to an α,β-unsaturated carbonyl compound . The formyl group in the compound can also undergo further reactions, serving as an electrophile in various organic synthesis processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Formylpropionic Acid Ethyl Ester would include its boiling point, melting point, solubility in different solvents, and stability under various conditions. These properties are crucial for handling the compound and for its application in chemical reactions. The ester group would likely make the compound more volatile and less polar than its corresponding acid. The papers provided do not detail the physical properties of this specific ester, but such properties are typically determined through experimental measurements and are essential for the development of synthetic methodologies .

Scientific Research Applications

Enantioselective Synthesis and Catalysis

A study highlighted the use of esterases from the bHSL family for the kinetic resolution of racemic ethyl 2-arylpropionates, leading to the production of (S)-2-arylpropionic acids with stronger anti-inflammatory effects. This process involved protein engineering to enhance enantioselectivity, demonstrating its potential for the industrial production of optically pure compounds (Xiaolong Liu et al., 2021).

Novel Synthesis Approaches

Research has been conducted on the one-step synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes using 3,3-diethoxypropionic acid ethyl ester. This method offers a straightforward and efficient procedure for synthesizing quinoline derivatives, indicating a wide applicability in organic synthesis (H. Venkatesan et al., 2010).

Biocatalysis and Esterification

Another research focus is on the esterification of phenylacetic and 2-phenylpropionic acids using mycelium-bound carboxylesterases. This study explored the synthesis of various esters through direct acylation, showcasing the versatility of fungal enzymes in organic solvent systems for producing esters with potential pharmaceutical applications (A. Romano et al., 2005).

Photopolymerization Initiators

Investigations into polymerization initiators have led to the development of compounds such as 2-bromopropionic acid 2-(4-phenylazophenyl)ethyl ester for the atom transfer radical polymerization of methyl methacrylate. This research contributes to the understanding of photopolymerization mechanisms and the synthesis of high-molecular-weight polymers (Gang Wang et al., 2005).

Green Chemistry and Sustainable Processes

A notable advancement in green chemistry is the esterification of 2-phenylpropionic acid using enzyme catalysis in bio-based solvents within a continuous flow process. This approach combines the benefits of sustainable solvents, bio-catalysis, and flow chemistry, highlighting an eco-friendly method for kinetic resolution (Andree Iemhoff et al., 2018).

Safety And Hazards

“2-Formylpropionic Acid Ethyl Ester” is considered hazardous. It is flammable and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system .

properties

IUPAC Name

ethyl 2-methyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-9-6(8)5(2)4-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCYNVCCODBCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447535
Record name 2-Formylpropionic Acid Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formylpropionic Acid Ethyl Ester

CAS RN

27772-62-9
Record name 2-Formylpropionic Acid Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-Formylpropionate
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Synthesis routes and methods I

Procedure details

A mixture of ethyl formate (55.2 g) and ethyl propionate (51.0 g) was added dropwise with stirring to a suspension of sodium hydride (20.9 g, 60% dispersion in mineral oil) in dry THF (260 ml) under nitrogen. On completion of the addition, the temperature of the reaction mixture rose gradually from ambient temperature to 45° C. accompanied by rapid evolution of hydrogen. The reaction mixture was stirred for 2 hours then cooled and water (400 ml) was added cautiously. The basic solution was washed with ether, then acidified with dilute hydrochloric acid and extracted with ether to give an oil. The oil was distilled and the fraction boiling in the range 100°-160° C. was collected to give ethyl 2-formylpropionate.
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step Two
Name
Quantity
260 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Into a 500-mL 3-neck round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was placed a solution of ethyl propionate (11.3 mL, 97.9 mmol) in tetrahydrofuran (160 mL). The solution was cooled to 0° C., then sodium hydride (4.1 g, 103 mmol, 60% dispersion in mineral oil) was added in portions. The mixture was stirred at 0° C. for 10 min, then ethyl formate (7.92 mL, 98.5 mmol) was added and the resulting mixture was stirred overnight at room temperature. The reaction was carefully quenched water (100 mL) by drop-wise addition and the mixture was extracted with ethyl acetate (2×100 mL). The combined organic extracts were dried (Na2SO4), filtered and concentrated under reduced pressure. The crude product was purified by distillation under reduced pressure (50 mm Hg) and the fraction between 70-80° C. was collected to obtain the title compound as a colorless liquid (3.0 g, 24%).
Quantity
11.3 mL
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
7.92 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
160 mL
Type
solvent
Reaction Step Five
Yield
24%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KG Liu, AJ Robichaud, JR Lo, JF Mattes, Y Cai - Organic Letters, 2006 - ACS Publications
… Somewhat to our surprise, in the cases of 2-phenylpropionaldehyde and 2-formylpropionic acid ethyl ester (entries 4e and 4f, Table 2), the respective phenyl or carbonyl moieties …
Number of citations: 88 pubs.acs.org

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